(4-ブロモ-1-メチル-1H-1,2,3-トリアゾール-5-イル)メタノール

説明

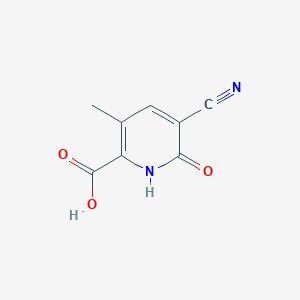

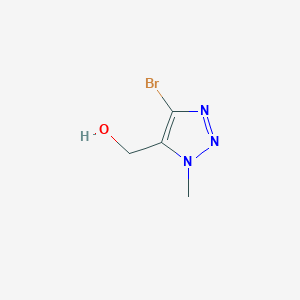

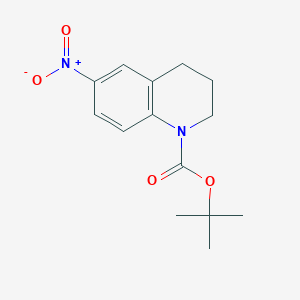

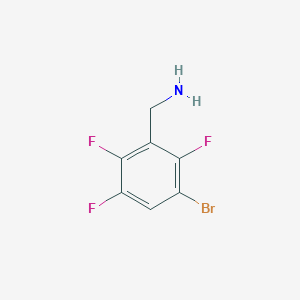

“(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol” is a chemical compound with the CAS number 1698267-51-4 . It is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also contains a bromine atom and a methanol group .

Molecular Structure Analysis

The molecular formula of “(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol” is C4H6BrN3O . The InChI code is 1S/C4H6BrN3O/c1-8-3(2-9)4(5)6-7-8/h9H,2H2,1H3 . The compound has a molecular weight of 192.01 g/mol .

Physical And Chemical Properties Analysis

“(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol” is a powder at room temperature . The compound has a molecular weight of 192.01 g/mol . The InChI code is 1S/C4H6BrN3O/c1-8-3(2-9)4(5)6-7-8/h9H,2H2,1H3 .

科学的研究の応用

創薬

1,2,3-トリアゾール環は、多くの生物活性化合物に多く見られるアミド結合に似ているため、医薬品化学において重要な構造です。 "(4-ブロモ-1-メチル-1H-1,2,3-トリアゾール-5-イル)メタノール"に見られるような1,2,3-トリアゾールコアの存在は、医薬品の安定性と有効性を高める可能性があります。 例えば、抗けいれん薬であるルフィナミドや、β-ラクタム系抗生物質であるタゾバクタムなどの薬剤と構造的に似ています .

有機合成

有機合成において、トリアゾール部分は汎用性の高い中間体として機能します。環状付加、置換反応など、様々な反応に関与することができます。 問題の化合物中のブロモ基とメタノール基は、官能基として作用し、さらなる誘導体化や複雑な分子の合成を可能にする .

高分子化学

トリアゾールは安定性で知られており、ポリマーに組み込まれてその特性を強化することができます。 この化合物は、熱安定性、機械的強度、耐薬品性を向上させたポリマーを作成するために使用でき、高性能材料に適しています .

超分子化学

トリアゾール環は、超分子集合体において重要な水素結合やπ-π相互作用に関与することができます。 この化合物は、新規なホスト-ゲスト系を設計したり、超分子構造を安定化するために使用できる可能性があります .

生体複合化

トリアゾール環は、生体複合化戦略におけるリンカーとして機能することができます。タンパク質や核酸などの生体分子に様々な官能基を付着させるために使用でき、その天然の機能を損なうことはありません。 これは、標的型薬物送達システムの開発において特に有用です .

ケミカルバイオロジー

ケミカルバイオロジーにおいて、トリアゾールは、生物系のプローブやモジュレーターとして使用することができます。 分子レベルでの生物学的プロセスを理解したり、酵素や受容体の活性を調節するために使用することができます .

蛍光イメージング

トリアゾールは、その電子特性により、イメージング技術で使用される蛍光タグの一部となることができます。 この化合物は、特定の置換基を持つことで、生体イメージングアプリケーションのための新しい蛍光プローブを開発するために使用できます .

材料科学

トリアゾール環の堅牢性は、材料科学におけるアプリケーションに適しています。 電子機器、フォトニクス、センサーなどに使用される特定の電子、光学、または機械的特性を持つ高度な材料を作成するために使用できます .

作用機序

Target of Action

Similar compounds, such as 1,2,3-triazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can result in changes in the enzyme’s activity, potentially leading to the observed biological effects.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, are known to affect a wide range of biochemical pathways . These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3422±500 °C and a density of 197±01 g/cm3 . These properties could potentially impact the compound’s bioavailability and pharmacokinetics.

Result of Action

Similar compounds, such as 1,2,3-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines . These effects are likely due to the compound’s interaction with its targets and the subsequent changes in cellular processes.

将来の方向性

生化学分析

Biochemical Properties

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis, thereby influencing cell survival .

Molecular Mechanism

At the molecular level, (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity . This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound can lead to alterations in cellular processes, including changes in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity . Exceeding this range can lead to detrimental effects on organ function and overall health .

Metabolic Pathways

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites within the cell . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .

Transport and Distribution

Within cells and tissues, (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects . For instance, it may localize to the mitochondria, influencing mitochondrial function and energy production .

特性

IUPAC Name |

(5-bromo-3-methyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-8-3(2-9)4(5)6-7-8/h9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPSGQZGGCKCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)

![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)